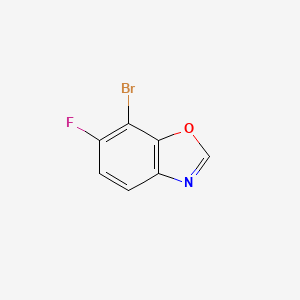

7-Bromo-6-fluoro-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNAANRDWTYLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CO2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306611 | |

| Record name | Benzoxazole, 7-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445995-78-7 | |

| Record name | Benzoxazole, 7-bromo-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 7-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Elucidation of 7 Bromo 6 Fluoro 1,3 Benzoxazole

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. For 7-Bromo-6-fluoro-1,3-benzoxazole, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy collectively provide a comprehensive electronic and structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the electronic environment of fluorine in this compound.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons. The proton on the oxazole (B20620) ring (at C2) would likely appear as a singlet in the downfield region. The two aromatic protons on the benzene (B151609) ring will exhibit splitting patterns influenced by both the adjacent fluorine and bromine atoms, as well as by each other.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected, with its chemical shift providing information about the electron-withdrawing or -donating effects of the surrounding substituents.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| Aromatic Protons | Aromatic Carbons | Single Resonance |

| Oxazole Proton | Oxazole Carbons |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

MS: The mass spectrum is expected to show a molecular ion peak [M]⁺ and another peak [M+2]⁺ of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).

HRMS: High-resolution mass spectrometry provides the high-accuracy mass measurement necessary to confirm the molecular formula, C₇H₃BrFNO. This technique can distinguish the exact mass of the compound from other species with the same nominal mass.

| Technique | Expected Observation | Information Gained |

| MS | [M]⁺ and [M+2]⁺ peaks of similar intensity | Confirmation of bromine presence |

| HRMS | High-accuracy mass measurement | Confirmation of molecular formula (C₇H₃BrFNO) |

Table 2: Mass Spectrometry Data for Molecular Formula Confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the characteristic functional groups present in this compound. The vibrational frequencies of the bonds provide a molecular fingerprint. Key expected absorptions include C-H stretching for the aromatic and oxazole protons, C=N and C=C stretching vibrations from the fused ring system, and C-O-C stretching of the oxazole ring. The C-F and C-Br stretching vibrations will also be present, typically in the lower frequency region of the spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| C=N Stretch | ~1650-1550 |

| C=C Stretch (Aromatic) | ~1600-1450 |

| C-O-C Stretch | ~1260-1000 |

| C-F Stretch | ~1250-1000 |

| C-Br Stretch | ~600-500 |

Table 3: Predicted Infrared Absorption Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The benzoxazole (B165842) core is a chromophore, and its absorption of UV or visible light corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The resulting spectrum, with its characteristic absorption maxima (λmax), can be used to study the extent of conjugation and the effects of the halogen substituents on the electronic structure.

Solid-State Structural Analysis

While spectroscopic techniques provide valuable information about the connectivity and electronic properties of a molecule, solid-state analysis is necessary to determine its three-dimensional structure in the crystalline phase.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

For an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the spatial arrangement of the atoms, single-crystal X-ray diffraction is the gold standard. This technique would provide the absolute configuration of this compound and reveal how the molecules pack together in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise location of each atom in the unit cell |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Intermolecular Interactions | Details of crystal packing and non-covalent forces |

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction.

Theoretical and Computational Chemistry Studies

Computational chemistry provides an indispensable toolkit for the in-silico investigation of molecular systems, offering predictions of structure, stability, and spectroscopic features. For this compound, a compound with limited reported experimental data, these theoretical approaches are paramount in establishing a baseline understanding of its chemical nature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) calculations serve as a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms. These calculations would also yield crucial electronic properties such as the total energy, dipole moment, and the distribution of electron density across the molecule. The presence of electron-withdrawing bromine and fluorine atoms is expected to significantly influence the electronic landscape of the benzoxazole core.

A hypothetical data table for DFT-calculated electronic properties is presented below. These values are illustrative and would be derived from actual quantum chemical calculations.

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Polarizability | Value | ų |

Molecular Dynamics (MD) Simulations for Conformational Analysis

To understand the flexibility and conformational preferences of this compound, Molecular Dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior. For a relatively rigid structure like a benzoxazole, MD simulations can reveal subtle conformational changes, such as slight puckering of the fused ring system or rotations of substituents, and how these motions are influenced by the surrounding environment (e.g., in different solvents). The simulations would track the trajectory of each atom, allowing for the analysis of bond lengths, bond angles, and dihedral angles over the simulation period.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning peaks in experimentally obtained spectra. The electron-withdrawing effects of the bromine and fluorine atoms are anticipated to cause significant downfield shifts for adjacent protons and carbons.

A table of predicted NMR chemical shifts is provided for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | - | Value |

| C7 | - | Value |

| C3a | - | Value |

| C7a | - | Value |

IR Frequencies: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. These calculations would identify the characteristic stretching and bending modes of the various functional groups within the molecule. Key predicted vibrational frequencies would include the C-Br stretch, C-F stretch, and the vibrations associated with the benzoxazole ring system.

An illustrative table of predicted IR frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=N stretch | Value |

| C-O-C stretch | Value |

| C-F stretch | Value |

| C-Br stretch | Value |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis provides critical information about the reactivity of a molecule. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for FMO analysis is presented below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Reactivity and Reaction Mechanism Investigations of 7 Bromo 6 Fluoro 1,3 Benzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring

Electrophilic aromatic substitution (EAS) on the 7-Bromo-6-fluoro-1,3-benzoxazole ring is a complex process influenced by the combined electronic effects of the fused heterocyclic ring and the two halogen substituents. The benzoxazole core, with its electron-withdrawing oxygen and nitrogen atoms, deactivates the attached benzene (B151609) ring towards electrophilic attack compared to benzene itself. This deactivation is further intensified by the inductive electron-withdrawal of the fluorine and bromine atoms.

The directing influences on the available positions are as follows:

The 6-fluoro substituent: Directs an incoming electrophile to its ortho position (C5) and its para position (C2, part of the oxazole (B20620) ring).

The 7-bromo substituent: Directs an incoming electrophile to its ortho position (C6, already substituted with fluorine) and its para position (C4).

Considering these competing effects, electrophilic substitution is most likely to occur at the C4 position . This position is strongly favored by the para-directing effect of the bromine atom. Substitution at C5, while ortho to the fluorine, is generally less favored. The arenium ion intermediate formed by attack at C4 receives resonance stabilization from the bromine atom's lone pair, leading to a lower activation energy for this pathway compared to attack at C5.

| Position of Attack | Directing Influence from 6-Fluoro | Directing Influence from 7-Bromo | Predicted Outcome |

|---|---|---|---|

| C4 | Meta (deactivating) | Para (activating/directing) | Major Product |

| C5 | Ortho (activating/directing) | Meta (deactivating) | Minor or No Product |

Both fluorine and bromine have positive sigma (σ) values, indicating their electron-withdrawing nature, which deactivates the ring towards electrophilic attack. The fluorine atom is more electronegative and thus has a stronger inductive withdrawing effect. However, the resonance donation from bromine is slightly more effective at stabilizing a para positive charge. The cumulative deactivating effect of the two halogens and the fused ring suggests that forcing conditions (e.g., strong Lewis acids, elevated temperatures) would be necessary to achieve electrophilic substitution.

| Substituent | Hammett Constant (σₚ) | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -F | +0.06 | Strongly Inductive Withdrawing, Weakly Resonance Donating | Deactivating |

| -Br | +0.23 | Inductive Withdrawing, Resonance Donating | Deactivating |

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly given the presence of two halogen leaving groups on an electron-deficient aromatic system. The fused benzoxazole ring acts as an electron-withdrawing group, which is a prerequisite for activating the ring towards nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups. A key difference from other substitution mechanisms is the leaving group ability. For SNAr, the order of reactivity for halogens is often F > Cl > Br > I. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Therefore, nucleophilic substitution on this compound is expected to occur preferentially at the C6 position , displacing the fluoride. While the C-Br bond is weaker, the C-F bond's carbon is more activated towards attack. Such reactions typically require strong nucleophiles (e.g., alkoxides, amines) and may need elevated temperatures to proceed at a reasonable rate. nih.gov

| Position | Leaving Group | Activating Factor | Predicted Reactivity in SNAr |

|---|---|---|---|

| C6 | Fluoride (F⁻) | High electronegativity of F activates the carbon for attack. | More reactive site |

| C7 | Bromide (Br⁻) | Better leaving group in terms of bond strength, but less activating for initial attack. | Less reactive site |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. For this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for highly selective functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend I > Br > Cl >> F. This is based on the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle. Consequently, the C-Br bond at the C7 position is far more reactive than the C-F bond at the C6 position under standard coupling conditions.

This chemoselectivity enables the specific modification of the C7 position while leaving the C6-fluoro substituent intact. A variety of coupling reactions can be employed:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a C-C bond. nih.govrsc.orgsemanticscholar.org

Stille Coupling: Reaction with an organotin reagent.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, typically using palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Heck Coupling: Reaction with an alkene to form a new C-C bond at the vinylic position. organic-chemistry.orgbeilstein-journals.org

These reactions provide a versatile platform for introducing a wide range of substituents at the C7 position, making this compound a useful building block in medicinal chemistry and materials science.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ |

| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Heck | H₂C=CHR | C-C (Aryl-Vinyl) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

Direct functionalization of the C-F bond via transition metal-catalyzed coupling is significantly more challenging due to the high strength of the C-F bond. baranlab.orgnih.gov Standard palladium catalysts are generally ineffective for C-F bond activation. ox.ac.uk

However, recent advances in catalysis have led to the development of specialized systems capable of activating C-F bonds. These methods often employ:

Nickel catalysts: Nickel complexes with specific ligands have shown promise in catalyzing cross-coupling reactions at C-F bonds.

Palladium catalysts with specialized ligands: Electron-rich, bulky phosphine (B1218219) ligands can facilitate the difficult oxidative addition of the C-F bond to the palladium center.

Photoredox catalysis: Light-mediated methods have emerged for the functionalization of unactivated fluoroarenes under mild conditions. nih.gov

For this compound, a sequential strategy would be the most practical approach. First, the C7-Br position would be functionalized using standard cross-coupling methods. Subsequently, one of the more advanced, specialized catalytic systems would be required to activate and substitute the C6-F bond if further diversification is needed. This stepwise approach leverages the inherent reactivity differences between the two halogen atoms. springernature.com

Radical Reactions Involving the Bromine and Fluorine Substituents

The presence of two different halogen atoms on the benzene ring of this compound suggests a nuanced reactivity profile under radical conditions. The initiation of radical reactions typically involves the homolytic cleavage of a bond, and the relative strengths of the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds are the determining factor in which radical is preferentially formed.

It is well-established that the C-F bond is significantly stronger than the C-Br bond. The bond dissociation energy (BDE) for a typical aromatic C-F bond is considerably higher than that of an aromatic C-Br bond. wikipedia.orgrsc.org For instance, the BDE for the C-X bond in a simple methyl halide model (CH₃–X) is approximately 115 kcal/mol for X=F and 72.1 kcal/mol for X=Br. wikipedia.org This trend holds for aryl halides as well. Consequently, under conditions that promote homolytic cleavage, such as photolysis or high temperatures, the C-Br bond is expected to be the primary site of radical formation.

Homolytic cleavage of the C-Br bond would generate a 6-fluoro-1,3-benzoxazol-7-yl radical. This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another reagent to form 6-fluoro-1,3-benzoxazole.

Addition to π Systems: It can add to double or triple bonds, enabling the formation of more complex molecular architectures.

Halogen Atom Transfer: In the presence of a suitable halogen donor, the radical can undergo a transfer reaction.

In contrast, the C-F bond is substantially more robust and less likely to undergo homolytic cleavage under typical radical-generating conditions. rsc.orgalfa-chemistry.com This high stability is a hallmark of fluorinated organic compounds. alfa-chemistry.com Therefore, radical reactions targeting the fluorine substituent would require significantly more forcing conditions or specialized reagents capable of activating the C-F bond.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (Illustrative)

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Expected Reactivity in Radical Reactions |

| Aryl C-Br | ~70-80 | More reactive, preferential site for homolytic cleavage |

| Aryl C-F | ~110-125 | Less reactive, highly stable under typical conditions |

Note: The BDE values are generalized for aryl halides and serve for comparative purposes.

Rearrangement Reactions and Thermal Stability Studies

The thermal stability and potential for rearrangement of this compound are intrinsically linked to the integrity of the benzoxazole core and its substituents. The benzoxazole ring system itself is aromatic and thus possesses considerable thermodynamic stability. unt.edu

Thermal Stability:

The thermal decomposition of halogenated aromatic compounds often initiates at the weakest carbon-halogen bond. As established, the C-Br bond is significantly weaker than the C-F bond. Therefore, the primary thermal degradation pathway for this compound is anticipated to involve the cleavage of the C-Br bond. Studies on the thermal stability of other heterocyclic compounds, such as benzimidazoles and benzotriazolyl-substituted phthalocyanines, indicate that degradation often commences with the loss of substituents from the aromatic ring. nih.govresearchgate.net The onset of decomposition for this compound would likely occur at a temperature sufficient to induce homolysis of the C-Br bond, leading to the formation of radical species and subsequent decomposition products. The fluorine substituent, due to the strong C-F bond, is expected to remain attached to the benzoxazole ring until higher temperatures are reached.

Rearrangement Reactions:

While the 1,3-benzoxazole ring is generally stable, rearrangement reactions can occur under specific conditions, often catalyzed by acids or involving photochemical activation. One potential, though likely high-energy, rearrangement could be a halogen dance reaction, where the bromine atom migrates to a different position on the aromatic ring. Such rearrangements have been observed in other halogenated aromatic systems. However, given the stability of the benzoxazole core, skeletal rearrangements of the heterocyclic ring itself would require harsh conditions that would likely lead to decomposition. More common are rearrangements of substituents attached to the benzoxazole ring, though in this case, the substituents are single atoms. It is worth noting that rearrangements of related systems, such as the conversion of 2,3-dihydro-1,5-benzoxazepines into 2-substituted benzoxazoles, have been documented, highlighting the possibility of ring transformations in related heterocyclic structures. acs.org

Kinetic and Thermodynamic Analysis of Key Reactions

A quantitative understanding of the reactivity of this compound requires kinetic and thermodynamic data for its key reactions. In the absence of direct experimental measurements for this specific compound, we can infer these parameters based on studies of related benzoxazole and halogenated aromatic systems.

Thermodynamic Considerations:

Reactions involving the substitution of the bromine atom are generally expected to be thermodynamically favorable, particularly if a stronger bond to carbon is formed. Conversely, reactions involving the cleavage of the C-F bond would be thermodynamically much less favorable.

Kinetic Analysis:

The kinetics of reactions involving this compound will be dictated by the activation energies of the respective pathways.

Radical Reactions: The rate-determining step in a radical reaction initiated by homolysis would be the initial C-Br bond cleavage. The activation energy for this process would be close to the bond dissociation energy of the C-Br bond.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the benzoxazole ring can influence the rate of nucleophilic aromatic substitution (SNA_r) reactions. The precise kinetics would depend on the nature of the nucleophile, the solvent, and the position of substitution.

Table 2: Predicted Kinetic and Thermodynamic Parameters for Key Reaction Types

| Reaction Type | Key Influencing Factors | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Radical C-Br Cleavage | C-Br Bond Dissociation Energy | Activation energy correlated with BDE | Endothermic process |

| Radical C-F Cleavage | C-F Bond Dissociation Energy | Very high activation energy, slow rate | Highly endothermic process |

| Nucleophilic Substitution of Br | Nature of nucleophile, solvent | Moderate activation energy | Generally exothermic |

| Thermal Decomposition | C-Br bond strength | Rate dependent on temperature and C-Br BDE | Overall exothermic decomposition |

7 Bromo 6 Fluoro 1,3 Benzoxazole As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Functionalized Benzoxazole (B165842) Derivatives

7-Bromo-6-fluoro-1,3-benzoxazole, a halogenated heterocyclic compound, serves as a highly valuable precursor for the synthesis of a wide array of functionalized benzoxazole derivatives. The strategic placement of the bromine and fluorine atoms on the benzene (B151609) ring of the benzoxazole core allows for selective chemical modifications, making it an attractive scaffold for creating diverse molecular architectures. While specific research on this compound is limited, its utility can be inferred from the well-established chemistry of related bromo-substituted and fluoro-substituted benzoxazoles.

Introduction of Diverse Substituents via Cross-Coupling and SNAr Reactions

The bromine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The fluorine atom at the 6-position, while generally less reactive in cross-coupling reactions, can activate the molecule for nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the introduction of nucleophiles.

Table 1: Representative Cross-Coupling Reactions on Bromo-Substituted Heterocycles This table illustrates common cross-coupling reactions applicable to bromo-substituted aromatic systems, including those analogous to this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-Amine |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl-Alkene |

Scaffold for Combinatorial Chemistry Libraries

The ability to functionalize this compound at the bromine and potentially the fluorine position makes it an excellent scaffold for the construction of combinatorial chemistry libraries. By systematically varying the substituents introduced through cross-coupling and SNAr reactions, large collections of related but structurally distinct molecules can be generated. These libraries are invaluable in drug discovery and materials science for the high-throughput screening of biological activity or material properties. While no specific combinatorial libraries based solely on this compound are documented in publicly available literature, the principle is well-established with similarly functionalized heterocyclic cores.

Building Block for Complex Heterocyclic Systems

Beyond simple functionalization, this compound can be envisioned as a key building block for the assembly of more complex, multi-ring heterocyclic systems.

Fusion Reactions to Form Polycyclic Compounds

The reactive sites on this compound can be utilized in intramolecular cyclization reactions to form fused polycyclic aromatic systems. For instance, after a Sonogashira coupling to introduce an alkyne substituent, an intramolecular cyclization could lead to the formation of a new fused ring. While specific examples starting from this compound are not readily found, this strategy is a common approach in the synthesis of complex heterocyclic architectures.

Linker in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient method for generating molecular complexity. Benzoxazole derivatives can participate in such reactions. For example, a formyl-substituted benzoxazole can undergo a Hantzsch-type MCR to produce benzoxazole-dihydropyridine dyads. Although not directly involving this compound, this illustrates the potential for benzoxazole-based building blocks in MCRs.

Role in Agrochemical Research and Material Science Applications

The benzoxazole core is a known pharmacophore in various biologically active compounds, and halogenated derivatives often exhibit enhanced properties.

Table 2: Potential Applications Based on the Benzoxazole Scaffold This table outlines potential areas of application for derivatives of this compound based on the known activities of the benzoxazole class of compounds.

| Field | Potential Application | Rationale |

|---|---|---|

| Agrochemical Research | Fungicides, Herbicides | Benzoxazole derivatives have reported activity against various plant pathogens and can act as herbicides. smolecule.com |

| Material Science | Organic Light-Emitting Diodes (OLEDs), Dyes | The conjugated benzoxazole system can form the basis for fluorescent and phosphorescent materials. smolecule.comsmolecule.com |

In agrochemical research, the benzoxazole moiety is present in some commercial fungicides and herbicides. The introduction of bromo and fluoro substituents can modulate the biological activity, selectivity, and metabolic stability of these compounds.

In material science, the rigid, planar structure of the benzoxazole ring system, combined with its electronic properties, makes it a candidate for incorporation into organic electronic materials. Fluorinated and brominated benzoxazoles could be precursors to polymers with high thermal stability and specific optical properties for applications such as OLEDs. smolecule.com Furthermore, derivatization of the benzoxazole core can lead to the development of novel dyes and pigments. smolecule.com

Future Directions and Emerging Research Avenues for 7 Bromo 6 Fluoro 1,3 Benzoxazole

Development of Stereoselective Synthetic Approaches

The synthesis of benzoxazoles is a well-established field, but the development of stereoselective approaches, particularly for specifically substituted analogs like 7-Bromo-6-fluoro-1,3-benzoxazole, remains a nascent area of research. nih.gov The introduction of chiral centers into benzoxazole (B165842) derivatives is of paramount importance, as the biological activity of molecules is often dependent on their specific three-dimensional arrangement. Future efforts will likely focus on creating enantiomerically pure versions of this compound derivatives.

Key research avenues will include:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters during the synthesis of the benzoxazole core or in subsequent functionalization steps. This could involve chiral ligands for metal-catalyzed reactions or the use of organocatalysts.

Chiral Pool Synthesis: Employing enantiomerically pure starting materials to build the molecule. For instance, starting with a chiral amine or alcohol could transfer that chirality to the final product.

Resolution of Racemates: Developing efficient methods for separating racemic mixtures of chiral derivatives of this compound, for example, through chiral chromatography or diastereomeric crystallization.

While direct research on the stereoselective synthesis of this specific compound is not yet prominent, the principles established for other complex heterocyclic systems will serve as a foundational guide for future work.

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of this compound is largely dictated by its halogen substituents, making it an ideal candidate for catalytic cross-coupling and functionalization reactions. The bromine atom at the 7-position is a particularly useful handle for introducing molecular complexity. Future research will focus on discovering and optimizing catalytic systems to selectively modify the molecule.

Promising catalytic strategies include:

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki, Heck, and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. researchgate.net Buchwald-Hartwig amination could be used to introduce nitrogen-based functionalities. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts, often seen as a more economical and sustainable alternative to palladium, are effective for C-N, C-O, and C-S bond formation. organic-chemistry.org Systems using copper(I) iodide or copper(II) oxide nanoparticles have shown promise in the synthesis of other benzoxazoles and could be adapted for this compound. organic-chemistry.org

Iron-Catalyzed Reactions: Iron catalysts are being explored for their low cost and low toxicity, with applications in redox-neutral condensation reactions to form the benzoxazole ring itself. organic-chemistry.org

Heterogeneous Catalysis: The development of reusable, solid-supported catalysts is a major goal for sustainable chemistry. nih.gov Examples include Brønsted acidic ionic liquid gels and various metal oxides, which can simplify product purification and reduce waste. nih.govrsc.orgacs.org

| Catalytic System | Potential Application for this compound | Key Advantages |

|---|---|---|

| Palladium Complexes | Functionalization at the 7-bromo position (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions). researchgate.net | High efficiency, broad substrate scope, well-understood reactivity. |

| Copper (CuI, CuO) | C-N, C-O, and C-S bond formation; potential for intramolecular cyclization. organic-chemistry.org | Lower cost than palladium, versatile. |

| Iron Complexes | Alternative for cross-coupling reactions or ring formation. organic-chemistry.org | Economical, low toxicity. |

| Reusable Acid Catalysts (e.g., Samarium triflate) | Facilitating the initial condensation to form the benzoxazole ring. chemicalbook.comorganic-chemistry.org | Recyclable, effective in aqueous media. |

| Brønsted Acidic Ionic Liquid (BAIL) Gels | Heterogeneous catalysis for condensation and aromatization. nih.govacs.org | Reusable, solvent-free conditions, high yield. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reproducibility. nih.govacs.org For a compound like this compound, where reactive intermediates may be involved, flow chemistry provides precise control over reaction parameters.

Future research in this area will likely involve:

Continuous Flow Synthesis: A multi-step flow process has been successfully developed for other highly functionalized benzoxazoles. nih.govacs.org This method often involves an ortho-lithiation followed by an in-line electrophilic quench, which proceeds rapidly and in high yield. acs.org Adapting this process could enable the large-scale, automated production of this compound and its derivatives.

Improved Safety and Efficiency: Flow reactors allow for excellent temperature control and minimize the accumulation of unstable intermediates, thereby reducing the formation of byproducts. nih.gov This is crucial when working with potentially energetic or sensitive reagents.

Automated Derivatization: Integrating flow reactors with automated platforms would allow for the rapid generation of a library of derivatives. By systematically changing the electrophiles used in the quenching step, researchers can efficiently explore the chemical space around the this compound scaffold.

The demonstrated success of achieving a throughput of 0.85 kg per hour per liter of reactor volume for a related benzoxazole highlights the industrial potential of this technology. acs.org

Advanced Computational Studies for Predictive Reactivity and Material Design

Computational chemistry has become an indispensable tool for modern chemical research, enabling scientists to predict molecular properties and guide experimental design. For this compound, computational studies can provide deep insights into its reactivity and potential applications.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure of benzoxazole derivatives. nih.govnih.gov These studies can determine optimized molecular geometries, calculate frontier molecular orbital (HOMO-LUMO) energies to predict chemical reactivity, and generate molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.netdergipark.org.tr

Predictive Reactivity: By calculating global and local reactivity descriptors, researchers can predict how this compound will behave in different chemical reactions. researchgate.net This can help in designing more efficient synthetic routes and anticipating potential side reactions.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govdergipark.org.trtandfonline.com This allows for the rational design of new drug candidates.

| Computational Method | Application to this compound | Predicted Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and geometric parameters. nih.govresearchgate.net | Molecular stability, bond lengths/angles, vibrational frequencies. |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of HOMO-LUMO energy gaps. nih.govresearchgate.net | Chemical reactivity, kinetic stability, electron-donating/accepting ability. |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density and electrostatic potential. researchgate.netdergipark.org.tr | Identification of sites for electrophilic and nucleophilic attack. |

| Molecular Docking | Simulation of binding to biological macromolecules. nih.govtandfonline.com | Binding affinity, interaction modes, potential as a drug scaffold. |

Investigation of Sustainable and Eco-friendly Synthetic Pathways

"Green chemistry" principles are increasingly influencing the design of synthetic routes to minimize environmental impact. bohrium.com For this compound, future research will emphasize the development of more sustainable and eco-friendly synthetic methods.

Key areas for improvement include:

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. nih.govnih.gov The use of unconventional media like waste curd water has also been shown to be effective for benzoxazole synthesis. bohrium.comtandfonline.comtandfonline.com

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or sonication can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govnih.govtandfonline.com

Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product. organic-chemistry.org Electrochemical methods that generate only hydrogen gas as a byproduct are an excellent example of this principle. organic-chemistry.org

Recyclable Catalysts: The use of heterogeneous or magnetically separable catalysts simplifies purification and allows the catalyst to be reused for multiple reaction cycles, reducing waste and cost. nih.govnih.gov

| Green Chemistry Strategy | Specific Approach for Benzoxazole Synthesis | Environmental Benefit |

|---|---|---|

| Use of Green Solvents | Reactions in water, ethanol, or solvent-free conditions. nih.govnih.govnih.gov | Reduces pollution from volatile organic compounds (VOCs). |

| Energy Efficiency | Microwave-assisted synthesis, ultrasound irradiation. bohrium.comnih.gov | Shorter reaction times, lower energy consumption. |

| Renewable/Waste Feedstocks | Using waste curd water as a catalytic solvent. tandfonline.comtandfonline.com | Valorization of industrial byproducts, reduced reliance on fresh reagents. |

| Recyclable Catalysts | Magnetic nanoparticle-supported ionic liquids, reusable BAIL gels, fly ash. nih.govnih.govnih.gov | Minimizes catalyst waste, lowers process costs. |

| High Atom Economy | Electrochemical cyclization, condensation reactions where water is the only byproduct. organic-chemistry.orgnih.gov | Maximizes efficiency, minimizes waste generation. |

Q & A

Q. What are the established synthetic routes for 7-bromo-6-fluoro-1,3-benzoxazole, and how can reaction conditions be optimized for higher yields?

A common method involves sequential halogenation of the benzoxazole core. For bromination, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C is effective, while fluorination may employ DAST (diethylaminosulfur trifluoride) or Selectfluor under inert atmospheres . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equiv halogenating agents) and reaction time (monitored via TLC). Purity is confirmed through melting point analysis and HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR : - and -NMR identify substituent positions. For example, the bromo group deshields adjacent protons (δ 7.8–8.2 ppm), while fluorine causes splitting patterns due to -coupling .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 245.96 for CHBrFNO).

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., planar benzoxazole core with <5° deviation) .

Q. How can researchers validate the purity of synthesized this compound?

Use orthogonal methods:

- TLC : Ethyl acetate/hexane (3:7) with UV visualization.

- Melting Point : Sharp range (e.g., 72–74°C for analogous compounds) indicates purity .

- Elemental Analysis : Match calculated vs. observed C/H/N/Br/F percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of Br and F deactivates the benzoxazole ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with strong bases (e.g., CsCO) and high temperatures (100–120°C). The bromo group is more reactive than fluoro in such reactions, enabling selective functionalization . Computational studies (DFT) predict charge distribution, guiding catalyst selection (e.g., Pd(PPh)) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 7-chloro-6-fluoro derivatives) in assays. For instance, bromo substituents may enhance lipophilicity (logP ~2.5), improving membrane permeability vs. chloro analogs .

- Dose-Response Curves : Test across concentrations (1–100 µM) to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates, as halogen position impacts cytochrome P450 interactions .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., with kinase ATP-binding pockets). Fluorine’s electronegativity may form hydrogen bonds with Lys/Arg residues, while bromo groups occupy hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

Q. What experimental controls are essential when evaluating the photostability of this compound in material science applications?

- UV-Vis Spectroscopy : Monitor absorbance changes (λ ~300 nm) under accelerated light exposure (e.g., 500 W/m for 24 h).

- HPLC-MS : Detect degradation products (e.g., debromination or oxidation byproducts).

- Dark Controls : Compare samples stored in opaque vials to rule out thermal degradation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.